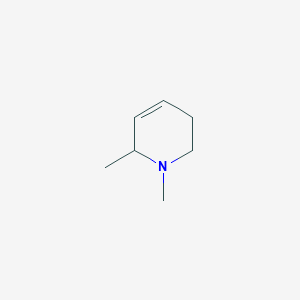
Acide 3,4-diméthoxycinnamique
Vue d'ensemble
Description
L'éther diméthylique de l'acide caféique, également connu sous le nom d'acide 3,4-diméthoxycinnamique, est un composé organique dérivé de l'acide caféique. Il se caractérise par la présence de deux groupes méthoxy attachés au cycle aromatique. Ce composé est présent naturellement dans les grains de café et a été étudié pour ses diverses activités biologiques, notamment ses propriétés antioxydantes et anti-inflammatoires .
Applications De Recherche Scientifique
Caffeic acid dimethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have shown its potential in modulating biological pathways, including antioxidant and anti-inflammatory effects.
Industry: It is used as a natural antioxidant in food and cosmetic products.
Mécanisme D'action
Target of Action
The primary target of 3,4-Dimethoxycinnamic acid is the prion protein . Prion proteins are involved in several neurodegenerative disorders, and their misfolding can lead to diseases such as Creutzfeldt-Jakob disease .
Mode of Action
3,4-Dimethoxycinnamic acid exerts anti-apoptotic effects on cells via the ROS-mediated signaling pathway . This means that it prevents programmed cell death (apoptosis) by interacting with reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen.
Biochemical Pathways
The compound affects the oxidative stress pathway . Oxidative stress occurs when there’s an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects. By interacting with ROS, 3,4-Dimethoxycinnamic acid helps to restore this balance, thereby reducing oxidative stress .
Pharmacokinetics
The pharmacokinetics of 3,4-Dimethoxycinnamic acid have been studied in humans. After consumption of coffee, which contains the compound, it was found in plasma as the free aglycone . The time to reach the maximum concentration (Cmax) of approximately 0.5 μM was rapid, with a Tmax of 30 minutes, and showed an additional peak at 2-4 hours for several subjects .
Result of Action
The compound has been found to have antioxidant , anti-inflammatory , and hypolipidemic properties . It demonstrates considerable antioxidant capacity and radical scavenging activity, similar to the well-known antioxidant trolox . It also shows anti-inflammatory effects, comparable to non-steroidal anti-inflammatory drugs (NSAIDs), and significantly decreases lipidemic indices in Triton-induced hyperlipidemia in rats .
Action Environment
The action of 3,4-Dimethoxycinnamic acid can be influenced by environmental factors. For instance, it has been evaluated as a new matrix for enhanced low-molecular-weight compound detection by MALDI-MSI due to its strong ultraviolet absorption, low matrix-ion related interferences, and high ionization efficiency . This suggests that the compound’s action, efficacy, and stability can be affected by factors such as light exposure and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
3,4-Dimethoxycinnamic acid has been shown to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit considerable antioxidant capacity and radical scavenging activity . This suggests that 3,4-Dimethoxycinnamic acid may interact with enzymes involved in oxidative stress pathways, potentially acting as a free radical scavenger.
Cellular Effects
3,4-Dimethoxycinnamic acid has been found to exert anti-apoptotic effects on L-02 cells via the ROS-mediated signaling pathway . This suggests that 3,4-Dimethoxycinnamic acid may influence cell function by modulating cell signaling pathways related to apoptosis and oxidative stress.
Molecular Mechanism
The exact molecular mechanism of 3,4-Dimethoxycinnamic acid is not fully understood. Its antioxidant and anti-inflammatory effects suggest that it may interact with biomolecules involved in these processes. For instance, it may bind to enzymes involved in the production of reactive oxygen species (ROS), inhibiting their activity and thereby reducing oxidative stress .
Temporal Effects in Laboratory Settings
Given its antioxidant properties, it may be expected to exert its effects over a prolonged period, as long as the oxidative stress condition persists .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 3,4-Dimethoxycinnamic acid in animal models. Studies have shown that compounds with similar structures and properties can have dosage-dependent effects, with increased dosages leading to more pronounced effects .
Metabolic Pathways
3,4-Dimethoxycinnamic acid is likely involved in metabolic pathways related to the biosynthesis and degradation of lignin, given its structural similarity to cinnamic acid . It may interact with enzymes or cofactors involved in these pathways.
Subcellular Localization
Given its potential role in modulating oxidative stress pathways, it may be localized in cellular compartments where reactive oxygen species are generated, such as the mitochondria .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'éther diméthylique de l'acide caféique peut être synthétisé par méthylation de l'acide caféique. Le processus implique la réaction de l'acide caféique avec le méthanol en présence d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique. La réaction se produit généralement sous reflux et le produit est purifié par recristallisation .
Méthodes de production industrielle : En milieu industriel, la synthèse de l'éther diméthylique de l'acide caféique suit des principes similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : L'éther diméthylique de l'acide caféique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent le convertir en dérivés de l'acide dihydrocaféique.
Substitution : Les réactions de substitution électrophile peuvent se produire sur le cycle aromatique, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution électrophile impliquent souvent des réactifs comme le brome ou l'acide nitrique.
Principaux produits formés :
Oxydation : Formation de quinones.
Réduction : Formation de dérivés de l'acide dihydrocaféique.
Substitution : Formation de dérivés bromés ou nitrés.
4. Applications de la recherche scientifique
L'éther diméthylique de l'acide caféique a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques.
Biologie : Des études ont montré son potentiel dans la modulation des voies biologiques, y compris les effets antioxydants et anti-inflammatoires.
Industrie : Il est utilisé comme antioxydant naturel dans les produits alimentaires et cosmétiques.
5. Mécanisme d'action
Le mécanisme d'action de l'éther diméthylique de l'acide caféique implique son interaction avec diverses cibles moléculaires et voies :
Activité antioxydante : Il capte les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène.
Activité anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires et module les voies de signalisation telles que la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB).
Comparaison Avec Des Composés Similaires
L'éther diméthylique de l'acide caféique est unique en raison de ses caractéristiques structurales spécifiques et de ses activités biologiques. Parmi les composés similaires, on peut citer :
Ester phénéthylique de l'acide caféique : Connu pour ses propriétés neuroprotectrices et anti-inflammatoires.
Acide férulique : Exhibe des activités antioxydantes et anti-inflammatoires.
Acide chlorogénique : Trouvé dans le café, il possède des propriétés antioxydantes et antidiabétiques.
Chacun de ces composés présente certaines similitudes structurales avec l'éther diméthylique de l'acide caféique, mais diffère par ses activités biologiques et ses applications spécifiques.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBWJAPEBGSQPR-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016475 | |
| Record name | (E)-3,4-Dimethoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14737-89-4, 2316-26-9 | |
| Record name | trans-3,4-Dimethoxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14737-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxycinnamic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DIMETHOXYCINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-DIMETHOXYCINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-3,4-Dimethoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3',4'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHOXYCINNAMIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVZ841PVJL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 - 181.5 °C | |
| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While research on 3,4-Dimethoxycinnamic acid's specific interactions is ongoing, several studies shed light on its potential mechanisms of action:
- Anti-amyloidogenic activity: 3,4-Dimethoxycinnamic acid has been shown to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. [ [] ] This suggests a potential interaction with the aggregation-prone regions of α-synuclein, preventing the formation of toxic amyloid fibrils. [ [] ]
- Inhibition of Tyrosinase: In silico and in vitro studies indicate that 3,4-Dimethoxycinnamic acid demonstrates non-competitive inhibition of tyrosinase. [ [] ] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition could contribute to the compound's potential depigmentation effects.
- Modulation of Polyamine Levels: 3,4-Dimethoxycinnamic acid can influence polyamine levels in various rat tissues. [ [] ] While the specific mechanisms require further investigation, this suggests potential interactions with enzymes involved in polyamine synthesis or degradation.
A:
- Spectroscopic data: Specific spectroscopic data can be found in publications focusing on the compound's characterization. For example, a study using mass spectrometry examined the trimethylsilyl derivatives of 3,4-Dimethoxycinnamic acid and related compounds. [ [] ] Additionally, crystallographic data providing insights into its structure have been reported. [ [] , [] ]
ANone: There is no evidence suggesting that 3,4-Dimethoxycinnamic acid itself acts as a catalyst. Research primarily focuses on its biological activities rather than its catalytic properties.
ANone: Yes, computational approaches have been employed to investigate 3,4-Dimethoxycinnamic acid:
- Virtual Screening and Molecular Docking: Researchers have utilized virtual screening and molecular docking to predict 3,4-Dimethoxycinnamic acid's potential as a multi-target anti-Alzheimer's disease agent. [ [] ] This approach involved docking the compound against known AD-related targets to assess binding affinities and predict potential interactions.
ANone: Several studies provide insights into the SAR of 3,4-Dimethoxycinnamic acid and related compounds:
- Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring can significantly influence activity. For example, p-hydroxycinnamic acid exhibits osteogenic activity, while 3,4-Dimethoxycinnamic acid, with methoxy groups replacing the hydroxyls, does not. [ [] ]
- Side Chain Modifications: Studies on cinnamic acid derivatives indicate that modifications to the side chain, such as esterification or amidation, can alter their antioxidant and hypolipidemic properties. [ [] ]
- Substitution Pattern: The specific substitution pattern on the aromatic ring, including the type and position of substituents, can influence enzyme inhibitory activity, as observed in studies on laccase. [ [] ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)



![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)








![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B83843.png)
